
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE, also known as 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, is a type of bismaleimide . Bismaleimides are useful resin additives that can impart high mechanical strength and high heat resistance due to their rigid structure . The maleimide group does not generate volatile by-products and undergoes a heavy addition reaction, so it can be cured without causing voids .
Synthesis Analysis
The compound 2,2-bis [4- (4-maleimidophenoxy phenyl)]propane was prepared by the imidization of bisamic acid of 2,2-bis (4-aminophenoxy phenyl)propane . Various nanoclays were blended with this bismaleimide and thermally cured .Molecular Structure Analysis
The structural characterization of the synthesized materials and the thermal properties of the bismaleimide and their blends were investigated through FTIR, 1 H and 13 C NMR, differential scanning calorimetry and thermo gravimetric analysis .Chemical Reactions Analysis
The two maleimido groups present at the end of the molecule will undergo homo polymerization on heating without the addition of any free radical initiators to result in highly crosslinked and brittle thermosetting polyimides . Bismaleimides can be cured without the evolution of volatiles .Physical And Chemical Properties Analysis
The compound has a molecular formula of C35H26N2O6 . It has a density of 1.340±0.06 g/cm3 (Predicted), a melting point of 163.0 to 167.0 °C, a boiling point of 729.2±60.0 °C (Predicted), and a refractive index of 1.661 .Orientations Futures
Bismaleimides, including 1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE, have potential for various applications due to their high strength to mass ratio and excellent thermal stability . They are especially useful in microelectronics, automotive, and aerospace sectors because of their high thermal stability, mechanical strength, and excellent chemical resistance . Future research may focus on further improving these properties and exploring new applications.
Propriétés
Numéro CAS |
147299-70-5 |
|---|---|
Nom du produit |
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE |
Formule moléculaire |
C23H18N2O6 |
Poids moléculaire |
418.405 |
Nom IUPAC |
1-[4-[3-[4-(2,5-dioxopyrrol-1-yl)phenoxy]propoxy]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H18N2O6/c26-20-10-11-21(27)24(20)16-2-6-18(7-3-16)30-14-1-15-31-19-8-4-17(5-9-19)25-22(28)12-13-23(25)29/h2-13H,1,14-15H2 |
Clé InChI |
LYRBGUJUZNLARL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OCCCOC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Synonymes |
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



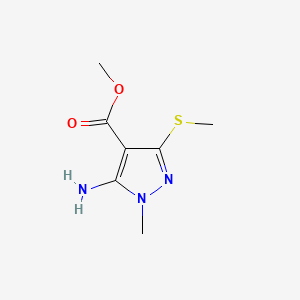
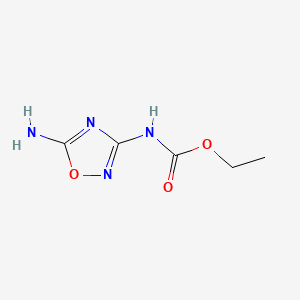
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
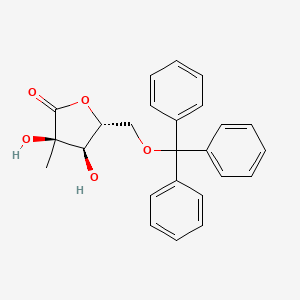
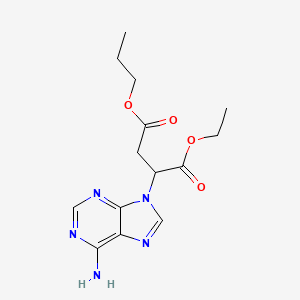
![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)
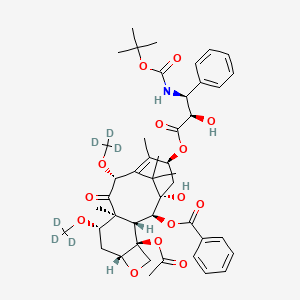
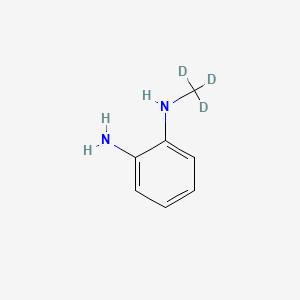
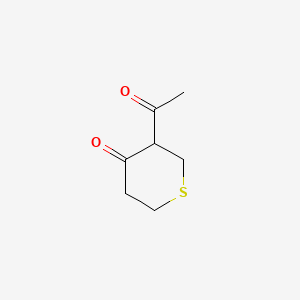
![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)